
N-(2,4-dimethoxyphenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide, commonly known as DMIDT, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in medical research. DMIDT is a thioacetamide derivative, which means that it contains a sulfur atom attached to a carbonyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of DMIDT is not fully understood, but studies have suggested that it targets multiple pathways involved in cancer cell growth and survival. DMIDT has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to DNA damage and cell death in cancer cells. DMIDT has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
DMIDT has been shown to have several biochemical and physiological effects, including anti-inflammatory and antioxidant activities. Studies have shown that DMIDT can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. These effects make DMIDT a potential candidate for the treatment of inflammatory diseases and conditions associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DMIDT has several advantages for lab experiments, including its high purity and stability. However, DMIDT has some limitations, including its low solubility in water and some organic solvents. This can make it difficult to use in certain experiments, and researchers may need to use specialized techniques to dissolve and administer DMIDT.
Orientations Futures
There are several future directions for research on DMIDT. One area of interest is the development of DMIDT derivatives with improved properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential of DMIDT as a therapeutic agent for other diseases, such as neurodegenerative diseases and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of DMIDT and its potential applications in cancer therapy.
Méthodes De Synthèse
DMIDT has been synthesized using several methods, including the reaction of 2-methyl-3-indolethiol with N-(2,4-dimethoxyphenyl)chloroacetamide in the presence of a base. Another method involves the reaction of 2-methyl-3-indolethiol with N-(2,4-dimethoxyphenyl)acetamide in the presence of sulfur and a base. These methods have been optimized to produce DMIDT in high yields and purity.
Applications De Recherche Scientifique
DMIDT has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DMIDT has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-19(14-6-4-5-7-15(14)20-12)25-11-18(22)21-16-9-8-13(23-2)10-17(16)24-3/h4-10,20H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDRHHXSOCGUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

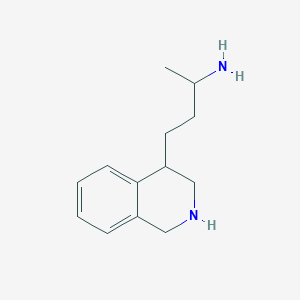
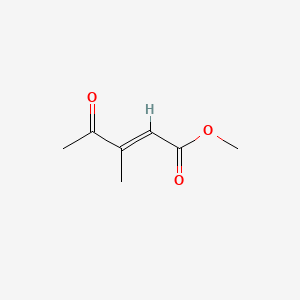
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide](/img/structure/B2854467.png)


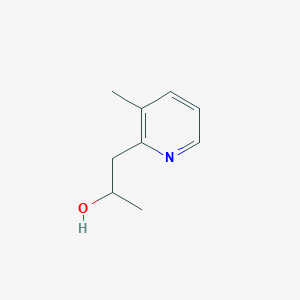
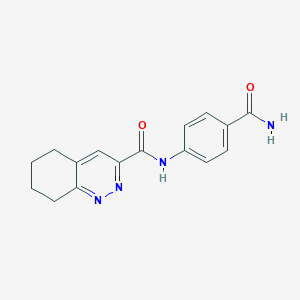
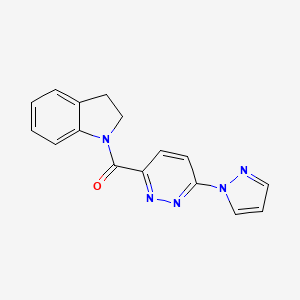
![Ethyl 3-(4-fluorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2854476.png)
![3-chloro-4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2854479.png)

![3-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2854483.png)
![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)
